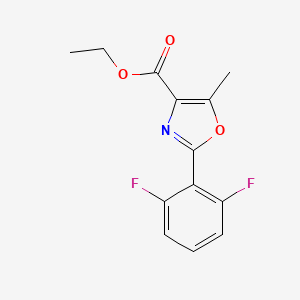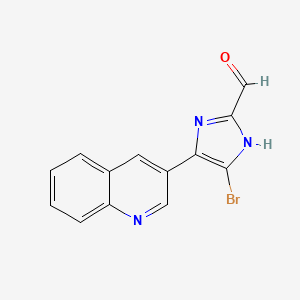
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate is an organic compound with the molecular formula C15H20O5. It is a white to yellow solid and is known for its unique chemical structure, which includes an ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate can be synthesized through the esterification of 2-hydroxybenzoic acid with ethyl 2-acetoxy-3-methylbutanoate. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Hydrolysis: Produces 2-hydroxybenzoic acid and ethanol.
Oxidation: Can produce various oxidized derivatives depending on the specific conditions.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways. The aromatic ring can also participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the aromatic ring.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl benzoate: Contains an aromatic ring but has a different ester group.
Uniqueness
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)butanoate is unique due to its combination of an ester group and an aromatic ring with a hydroxyl group. This structure provides it with distinct chemical properties and reactivity compared to other esters .
Properties
Molecular Formula |
C14H18O5 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl 2-acetyloxy-3-(2-hydroxyphenyl)butanoate |
InChI |
InChI=1S/C14H18O5/c1-4-18-14(17)13(19-10(3)15)9(2)11-7-5-6-8-12(11)16/h5-9,13,16H,4H2,1-3H3 |
InChI Key |
YBZJLSNJLVWMMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C1=CC=CC=C1O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione](/img/structure/B13700263.png)







![5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester](/img/structure/B13700313.png)





